molecular formula C6H9NO4 B1168320 dendrotoxin K CAS No. 119128-61-9

dendrotoxin K

Cat. No.: B1168320
CAS No.: 119128-61-9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Post-Translational Modifications

The most significant post-translational modification in this compound is the formation of three intramolecular disulfide bonds. These covalent linkages, formed between the thiol groups of cysteine residues, are essential for the protein’s structural integrity and biological activity. Specifically, this compound contains disulfide bridges between cysteine residues at positions 5–55, 14–38, and 30–51. The formation of these bonds occurs during protein folding in the endoplasmic reticulum and is a hallmark of the Kunitz-type inhibitor superfamily.

No evidence supports the presence of glycosylation, phosphorylation, acetylation, or other common post-translational modifications in native this compound. The absence of these modifications is consistent with its role as a venom peptide, where rapid folding and high stability are prioritized over regulatory modifications.

The table below summarizes the key post-translational modifications in this compound:

Modification Type Residues Involved Structural/Functional Role
Disulfide bond Cys5–Cys55 Structural stability, folding
Disulfide bond Cys14–Cys38 Structural stability, folding
Disulfide bond Cys30–Cys51 Structural stability, folding
Other modifications None detected N/A

The formation of these disulfide bonds is not only critical for maintaining the peptide’s three-dimensional structure but also for its resistance to proteolytic degradation and its high affinity for potassium channel targets.

Properties

CAS No.

119128-61-9

Molecular Formula

C6H9NO4

Origin of Product

United States

Scientific Research Applications

Neuromuscular Transmission Studies

Enhancement of Neuromuscular Activity
Research has shown that DTX-K enhances neuromuscular transmission by increasing the amplitude of endplate potentials (EPPs) and inducing repetitive EPPs at nerve terminals. In a study involving frog and mouse muscle preparations, DTX-K was found to decrease the K+ current component associated with EPPs, leading to increased quantal content and enhanced synaptic transmission .

Synergistic Effects with Other Agents
The effects of DTX-K can be synergistically enhanced when combined with specific mutations or other K+ channel blockers. For instance, studies on Drosophila melanogaster mutants indicated that DTX-K's facilitative effects on excitatory junctional potentials were significantly amplified when used alongside agents that reduce specific K+ currents . This highlights its utility as a research tool for characterizing K+ channel function.

Pharmacological Applications

Investigating Ion Channel Properties
DTX-K serves as an important probe in pharmacological studies aimed at understanding the properties of K+ channels. Its ability to selectively inhibit certain subtypes allows researchers to dissect the roles of these channels in various physiological processes. For example, experiments have demonstrated that DTX-K can induce long-lived subconductance states in Ca2+-activated K+ channels, providing insights into channel gating mechanisms .

Potential Therapeutic Uses
The unique properties of DTX-K suggest potential therapeutic applications in conditions characterized by altered neuronal excitability. By modulating K+ channel activity, DTX-K could be explored as a treatment strategy for neurological disorders where enhanced synaptic transmission is beneficial.

Comparative Studies and Case Reports

A comparative analysis of dendrotoxins from different mamba species has revealed variations in their binding affinities and effects on K+ channels. For instance, while DTX-K preferentially blocks Kv1.1 channels, other dendrotoxins exhibit broader or different channel selectivity . Such studies enhance our understanding of the evolutionary adaptations of these toxins and their functional implications.

Data Tables

Application Description References
Neuromuscular TransmissionEnhances EPPs and induces repetitive EPPs by blocking K+ currents
Pharmacological ResearchInvestigates ion channel properties and gating mechanisms
Therapeutic PotentialModulates neuronal excitability; potential use in neurological disorders

Comparison with Similar Compounds

Comparison with Similar Dendrotoxins and Neurotoxins

Structural and Functional Homology

Dendrotoxins share a conserved Kunitz fold but differ in key residues governing channel specificity:

  • α-Dendrotoxin (α-DTX) : From the green mamba (Dendroaspis angusticeps), α-DTX blocks Kv1.1, Kv1.2, and Kv1.4. Its functional site includes Lys5, which aligns with Lys3 in DTX-K. Mutagenesis (K5A in α-DTX; K3A in DTX-K) reduces affinity by ~1,250-fold, highlighting their analogous roles .
  • δ-Dendrotoxin (δ-DTX) : Preferentially targets inward rectifier (Kir1.1) and Kv1.1 channels. Like DTX-K, δ-DTX shares pharmacological overlap with calcicludine in pore-binding mechanisms for Ca²⁺ and K⁺ channels .
  • Toxin I: From black mamba venom, Toxin I differs from DTX-K by seven residues and shares facilitatory effects on acetylcholine release, unlike inactive homologs (e.g., HHV-II) with >30 divergent residues .
Table 1: Key Structural and Functional Differences
Toxin Source Key Target Channels Critical Residues Affinity (IC₅₀)
DTX-K D. polylepis Kv1.1 Lys3, Lys17, Lys19 1–10 nM
α-DTX D. angusticeps Kv1.1, 1.2, 1.6 Lys5, Leu9 5–20 nM
δ-DTX D. angusticeps Kv1.1, Kir1.1 Undefined ~50 nM
Toxin I D. polylepis Kv1.1 Lys28, Lys30 10–50 nM

Channel Selectivity and Mechanism

  • DTX-K vs. α-DTX : DTX-K shows 5–10× higher specificity for Kv1.1 over Kv1.2 compared to α-DTX. This arises from divergent N-terminal sequences: DTX-K has two lysines (Lys17, Lys19) in a β-sheet loop, whereas α-DTX has one (Lys19). These residues interact with channel pore domains, influencing electrostatic interactions .
  • Subtype Discrimination : DTX-K discriminates between Kv1.1 and Kv1.2 via residues Arg3 and Lys26. Mutagenesis (R3A/K28A) abolishes Kv1.1 selectivity, shifting preference to Kv1.2 .
  • Non-Dendrotoxin Comparators: AETX-K: A sea anemone toxin with lower affinity (~100-fold) for Kv1.1, acting as a Shaker channel inhibitor. Unlike DTX-K, it weakly competes with ¹²⁵I-α-DTX for synaptosomal binding .

Pharmacological and Physiological Effects

  • In contrast, α-DTX also modulates somatic channels in peripheral neurons .
  • Epileptogenic Activity : DTX-K induces sustained hippocampal depolarization and seizures in vivo, whereas δ-DTX lacks this effect due to distinct channel targeting .
Table 2: Electrophysiological Impact on Neuronal Subtypes
Toxin CA1 Neurons (Somatic) Dentate Gyrus (Presynaptic) Hippocampal Epileptogenesis
DTX-K No effect Potent inhibition High
α-DTX Moderate inhibition Moderate inhibition Moderate
δ-DTX No data No effect Low

Preparation Methods

Venom Fractionation

Crude venom is dissolved in a buffer (e.g., 0.1 M ammonium acetate, pH 7.4) and loaded onto a DEAE-Trisacryl column. Elution with a NaCl gradient (0–0.5 M) separates proteins by charge, with DTX-K eluting at ~0.3 M NaCl. Further purification employs affinity chromatography using columns functionalized with Kv channel-binding ligands (e.g., dendrotoxin-I or mast cell degranulating peptide).

Wheat Germ Agglutinin Affinity

A final polish step uses wheat germ agglutinin (WGA) affinity chromatography to isolate glycoproteins, as DTX-K contains N-linked glycosylation sites. The purified toxin exhibits a high binding affinity (K<sub>d</sub> = 40–100 pM) for Kv1 channels.

Table 1: Natural Extraction Protocol

StepMethodConditionsYield
1Venom collectionMilking from D. polylepis~0.1–0.5 mg/g venom
2DEAE-Trisacryl0–0.5 M NaCl gradient60–80% recovery
3Affinity chromatographyDendrotoxin-I column10–20% yield
4WGA-Affigel 10Elution with N-acetylglucosamine~8–16% final yield

Chemical Synthesis

Solid-phase peptide synthesis (SPPS) enables the production of DTX-K with precise control over amino acid sequence and post-translational modifications. Early synthetic efforts revealed discrepancies in the originally reported structure, necessitating revisions (e.g., Asn12 → Asp12).

Peptide Assembly

The 57-residue peptide is assembled using Fmoc chemistry on a Rink amide resin. Coupling reactions employ HBTU/HOBt activation, with critical disulfide bonds (Cys7–Cys57, Cys16–Cys40, Cys32–Cys53) formed sequentially via air oxidation.

Structural Validation

Synthetic DTX-K is analyzed via:

  • Mass spectrometry : Confirms molecular weight (7,143 Da).

  • Circular dichroism (CD) : Verifies secondary structure (α-helix: 47–56; β-hairpin: 18–35).

  • NMR : Validates tertiary fold and disulfide connectivity.

Table 2: Chemical Synthesis Parameters

ParameterDetail
ResinRink amide MBHA
Coupling reagentHBTU/HOBt
Deprotection20% piperidine/DMF
Disulfide formationOxidative folding (pH 8.0, 4°C)
Purity (HPLC)≥95%

Recombinant Expression

Recombinant DTX-K (rDTX-K) is produced in Escherichia coli using a maltose-binding protein (MBP) fusion system. This method bypasses venom sourcing challenges and allows scalability.

Cloning and Expression

The DTX-K gene (cloned from venom gland cDNA) is ligated into pMAL-c2X, expressed in E. coli TB1 cells, and induced with 0.3 mM IPTG. The MBP-DTX-K fusion accumulates in the periplasm, facilitating disulfide bond formation.

Cleavage and Purification

The fusion protein is affinity-purified using amylose resin, and DTX-K is released via Factor Xa protease cleavage. Final purification employs reverse-phase HPLC (C18 column, acetonitrile/0.1% TFA gradient).

Table 3: Recombinant Production Workflow

StageProtocolOutcome
VectorpMAL-c2XMBP fusion
HostE. coli TB1Periplasmic expression
Induction0.3 mM IPTG, 16°CSoluble fusion protein
CleavageFactor Xa (1:100 w/w)Native DTX-K
Yield2–5 mg/L culture≥90% purity

Structural and Functional Validation

All preparation methods require rigorous quality control to ensure bioactivity:

Electrophysiological Assays

DTX-K’s Kv1.1-blocking activity is quantified using whole-cell patch clamping. The toxin (100 nM) inhibits 80–90% of slowly inactivating K<sup>+</sup> currents in rat spiral ganglion neurons.

Binding Affinity

Competitive binding assays with <sup>125</sup>I-labeled DTX-K show K<sub>d</sub> values of 0.24–1 nM for Kv1.1 channels. Mutagenesis studies highlight critical residues (Lys3, Trp25, Lys26) for channel interaction.

Table 4: Functional Characterization Data

AssayResult
IC<sub>50</sub> (Kv1.1)1 nM
K<sub>d</sub> (synaptosomes)0.24 nM
EC<sub>50</sub> (action potential prolongation)10 nM

Challenges and Considerations

Natural Extraction

  • Low yield : Only 0.1–0.5 mg DTX-K per gram of venom.

  • Batch variability : Venom composition fluctuates with snake diet and age.

Chemical Synthesis

  • Disulfide misfolding : Non-native isomers require iterative redox optimization.

  • Cost : SPPS of 57 residues is prohibitively expensive for large-scale production.

Recombinant Expression

  • Proteolysis risk : Periplasmic proteases may degrade DTX-K.

  • Folding inefficiency : Cytoplasmic redox conditions often mispair disulfides .

Q & A

Q. What experimental models are most suitable for investigating dendrotoxin K’s effects on potassium channels?

this compound (DTX-K) is typically studied using in vitro and ex vivo models. For in vitro assays, heterologous expression systems (e.g., HEK293 cells transfected with Kv1.2 subunits) allow precise characterization of DTX-K’s binding kinetics and channel blockade via patch-clamp electrophysiology . Ex vivo studies often employ brain slices or isolated axons from rodent layer 5 pyramidal neurons to observe DTX-K’s impact on action potential propagation and neuronal excitability . In vivo models, such as murine neurophysiology experiments, are used to study systemic effects, though ethical and technical challenges limit their use for mechanistic studies.

Q. How does this compound selectively target Kv1.2-containing potassium channels in neuronal tissues?

DTX-K binds to the extracellular pore region of Kv1.2 channels via electrostatic interactions between its positively charged residues (e.g., lysine) and the channel’s negatively charged binding pocket. This selectivity is confirmed through competitive binding assays using α-dendrotoxin and rTityustoxin-Kα, which share overlapping binding sites . Structural studies, including X-ray crystallography and NMR, reveal that DTX-K’s three-finger toxin fold enhances specificity for Kv1.2 over other Kv subtypes .

Advanced Research Questions

Q. What methodologies resolve conflicting data on this compound’s binding affinity across studies?

Discrepancies in reported binding affinities (e.g., IC₅₀ values) often arise from differences in experimental conditions (e.g., temperature, ionic concentrations) or channel subunit composition. To standardize findings:

  • Use voltage-clamp fluorometry to monitor real-time conformational changes in Kv1.2 during DTX-K binding .
  • Perform mutagenesis scans to identify residues critical for DTX-K interaction, as demonstrated in studies where Kv1.2 mutations (e.g., H355A) reduced DTX-K efficacy by >90% .
  • Apply systematic review frameworks (e.g., KC framework from toxicology literature) to triage and harmonize data from heterogeneous sources .

Q. How can site-directed mutagenesis elucidate DTX-K’s interaction dynamics with potassium channels?

Site-directed mutagenesis of DTX-K or Kv1.2 subunits identifies functional domains. For example:

  • DTX-K mutants with substituted lysine residues (e.g., K5A) show reduced binding affinity, confirming the role of positive charges in channel interaction .
  • Kv1.2 mutants (e.g., D316K) exhibit resistance to DTX-K, highlighting the importance of electrostatic complementarity . Pairing mutagenesis with molecular dynamics simulations provides atomistic insights into binding/unbinding kinetics .

Q. What strategies optimize literature searches for comprehensive DTX-K research reviews?

To address the exponential growth of DTX-K literature:

  • Use Boolean operators (e.g., "this compound" AND "Kv1.2" NOT "mass production") in databases like PubMed and Scopus.
  • Leverage tools like HAWC for mechanistic data aggregation and triage .
  • Filter studies by experimental rigor (e.g., inclusion of dose-response curves, controls for nonspecific toxin effects) .

Methodological Tables

Q. Table 1. Common Techniques for DTX-K Research

TechniqueApplicationKey Reference
Patch-clamp recordingMeasures ion current blockade
Site-directed mutagenesisIdentifies binding residues
Molecular dynamicsSimulates toxin-channel interactions
Competitive binding assaysValidates specificity

Q. Table 2. Confounding Factors in DTX-K Studies

FactorImpact on DataMitigation Strategy
Channel subunit compositionAlters DTX-K efficacyUse homogeneous expression systems
Temperature fluctuationsAffects binding kineticsStandardize to 25°C or 37°C
Non-specific toxin effectsFalse-positive resultsInclude α-dendrotoxin controls

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.